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Compound of Interest

Compound Name: (S)-Piperidin-2-ylmethanol

Cat. No.: B175710

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Piperidin-2-ylmethanol, a
valuable chiral building block in the synthesis of pharmaceuticals and other bioactive
molecules. This document details its commercial availability from various suppliers, provides an

experimental protocol for its enantioselective preparation, and outlines key analytical methods
for its characterization.

Commercial Availability and Suppliers

(S)-Piperidin-2-ylmethanol is commercially available from a range of chemical suppliers,
primarily for research and development purposes. The compound is offered in various purities
and quantities, and is also available as its hydrochloride salt. Below is a summary of
representative suppliers and their product specifications.
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. . Available
Supplier Product Name  CAS Number Purity .
Quantities
Ambeed (via (S)-Piperidin-2-
41373-39-1 97% Custom

Sigma-Aldrich) ylmethanol

(S)-Piperidin-2-
BLD Pharm ylmethanol 459834-03-8 N/A Inquire
hydrochloride

(8)-(1-
ChemScene Methylpiperidin- 136030-04-1 98.80% (GC) Inquire
2-yl)methanol

Note: The availability and specifications of chemical products can change. It is recommended
to contact the suppliers directly for the most current information.

Experimental Protocols

The enantioselective synthesis of (S)-Piperidin-2-ylmethanol can be achieved through the
resolution of a racemic mixture of 2-piperidinemethanol. The following protocol is based on a
classical resolution method using a chiral resolving agent.

Enantioselective Preparation of (S)-Piperidin-2-
ylmethanol via Resolution

This procedure details the resolution of racemic 2-piperidinemethanol using a chiral acid to
selectively crystallize one enantiomer.

Materials:

Racemic 2-piperidinemethanol

N-acetyl-L-leucine (resolving agent)

Polar, aprotic organic solvent (e.g., Tetrahydrofuran - THF)

Aliphatic alcohol (e.g., Methanol, Ethanol)
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Sodium hydroxide (NaOH) solution (e.g., 1 M)
Dichloromethane (CH2Cl2)
Anhydrous sodium sulfate (Na2S0a)

Celite

Procedure:

Salt Formation: Dissolve the racemic mixture of 2-piperidinemethanol in a minimal amount of
a polar, aprotic organic solvent such as THF. In a separate flask, dissolve an equimolar
amount of the resolving agent, N-acetyl-L-leucine, in an aliphatic alcohol like methanol or
ethanol.

Crystallization: Slowly add the solution of the resolving agent to the solution of the racemic
amine with stirring. The diastereomeric salt of (S)-Piperidin-2-ylmethanol with N-acetyl-L-
leucine should preferentially crystallize. Allow the mixture to stand, possibly with cooling, to
maximize crystal formation.

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration. Wash the
crystals with a small amount of the cold aliphatic alcohol to remove impurities.

Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and basify
the solution with a sodium hydroxide solution to a pH greater than 10. This will deprotonate
the piperidine nitrogen and liberate the free (S)-Piperidin-2-ylmethanol.

Extraction: Extract the aqueous solution multiple times with dichloromethane.

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium
sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the
enantiomerically enriched (S)-Piperidin-2-ylmethanol.

Purity Assessment: The enantiomeric excess (ee) of the product should be determined using
a suitable analytical method such as chiral HPLC or GC.

Analytical Methods
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Accurate characterization of (S)-Piperidin-2-ylmethanol is crucial for its application in
synthesis. The following are key analytical techniques for assessing its identity, purity, and
enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the chemical structure of the compound.

e 1H NMR (Proton NMR): The spectrum will show characteristic signals for the protons on the
piperidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns will
be consistent with the expected structure.

e 13C NMR (Carbon NMR): The spectrum will display distinct signals for each unique carbon
atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. Electron
ionization (EI) mass spectrometry of 2-piperidinemethanol typically shows a molecular ion peak
corresponding to its molecular weight.[1]

Chiral High-Performance Liquid Chromatography
(HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of (S)-Piperidin-2-
ylmethanol.[2]

General Protocol:

e Column: A chiral stationary phase (CSP) column is used. Common choices include
polysaccharide-based columns.

o Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.qg.,
isopropanol or ethanol) is typically used. The exact composition will need to be optimized for
baseline separation of the enantiomers.

¢ Detection: UV detection is commonly used.
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e Quantification: The enantiomeric excess is calculated from the relative peak areas of the two
enantiomers.

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for obtaining enantiomerically enriched
(S)-Piperidin-2-yImethanol through chiral resolution.
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Caption: Workflow for the resolution of (S)-Piperidin-2-ylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S)-Piperidin-2-ylmethanol: A Technical Guide to
Commercial Availability, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b175710#commercial-availability-and-
suppliers-of-s-piperidin-2-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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